
Structural Characterization of 2-Oxa-7-
azaspiro[3.5]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Oxa-7-azaspiro[3.5]nonane

Cat. No.: B058213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-
Oxa-7-azaspiro[3.5]nonane, a spirocyclic heterocyclic compound with growing interest in

medicinal chemistry. This document details the synthetic pathway, spectroscopic properties,

and analytical methodologies pertinent to its identification and characterization.

Introduction
2-Oxa-7-azaspiro[3.5]nonane is a saturated heterocyclic scaffold with the molecular formula

C₇H₁₃NO.[1] Its rigid, three-dimensional structure makes it an attractive building block in drug

discovery, where it is considered a potential bioisostere for commonly used groups like

morpholine.[2] The introduction of such spirocyclic moieties can favorably modulate the

physicochemical properties of drug candidates, including their metabolic stability and binding

affinity.

Synthesis
A known synthetic route to 2-Oxa-7-azaspiro[3.5]nonane involves a multi-step process

starting from diethyl malonate and N-tosylbis(2-bromoethyl)amine. The synthesis proceeds

through the formation of a piperidine ring, followed by reduction and a one-pot mesylation and

ring closure to form the oxetane ring. The final step involves the removal of the tosyl protecting

group.[2]
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A detailed experimental workflow for the synthesis is outlined below.

Synthetic Workflow

Synthesis of 2-Oxa-7-azaspiro[3.5]nonane

Diethyl malonate +
N-tosylbis(2-bromoethyl)amine

Formation of
N-tosyl-piperidine-4,4-diethyl ester

Reduction with
Lithium aluminum hydride Diol intermediate One-pot mesylation

and ring closure N-Tosyl-2-oxa-7-azaspiro[3.5]nonane Removal of
tosyl group 2-Oxa-7-azaspiro[3.5]nonane

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Oxa-7-azaspiro[3.5]nonane.

Structural and Physicochemical Properties
A summary of the key structural and physicochemical properties of 2-Oxa-7-
azaspiro[3.5]nonane is provided in the table below.

Property Value Source

Molecular Formula C₇H₁₃NO [1]

Molecular Weight 127.18 g/mol [1]

IUPAC Name 2-oxa-7-azaspiro[3.5]nonane [1]

CAS Number 241820-91-7 [1]

SMILES C1CNCCC12COC2 [1]

Spectroscopic Characterization
Detailed spectroscopic data for the parent 2-Oxa-7-azaspiro[3.5]nonane is not readily

available in the public domain. However, data from a substituted derivative, 5-Bromo-2-(2-oxa-

7-azaspiro[3.5]nonan-7-yl)aniline, can be used to predict the expected spectral regions for the

core structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

Position
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

C1, C3 (Oxetane CH₂) ~4.5 (s) ~82

C4 (Spirocenter) - ~38

C6, C8 (Piperidine CH₂) ~2.7 (t) ~49

C5, C9 (Piperidine CH₂) ~1.9 (t) ~36

NH (Piperidine) Broad singlet -

Note: These are predicted values based on the data from a bromo-aniline substituted derivative

and general knowledge of chemical shifts for similar structures. Actual values may vary.

Experimental Protocol for NMR Spectroscopy:

A general protocol for acquiring NMR spectra is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-150 ppm) and a larger number of scans will be

necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the acquired FID by applying a suitable window function (e.g.,

exponential multiplication) followed by Fourier transformation. Phase and baseline correct

the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (secondary amine) 3300-3500 (broad)

C-H Stretch (alkane) 2850-3000

C-O-C Stretch (ether) 1050-1150

Experimental Protocol for IR Spectroscopy:

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the

sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Expected Mass-to-Charge Ratios (m/z):

Ion Expected m/z

[M+H]⁺ 128.1070

[M+Na]⁺ 150.0889

Note: These values are calculated based on the exact mass of the molecule.

Experimental Protocol for Mass Spectrometry:
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

source, such as electrospray ionization (ESI). Acquire the mass spectrum in positive ion

mode.

Data Analysis: Analyze the spectrum to identify the molecular ion peak and any other

significant fragment ions.

Crystallographic Data
As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for

the parent 2-Oxa-7-azaspiro[3.5]nonane. However, the crystal structure of a complex

derivative, 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], has

been reported, confirming the spirocyclic core's geometry in a more complex system.[2]

Obtaining the crystal structure of the parent compound would be invaluable for a definitive

conformational analysis.

Biological and Medicinal Chemistry Context
2-Oxa-7-azaspiro[3.5]nonane is proposed as a valuable structural alternative to the commonly

used morpholine moiety in medicinal chemistry.[2] The rationale behind this is to leverage its

rigid, three-dimensional structure to potentially enhance binding affinities to biological targets

and improve metabolic stability. While no specific signaling pathways have been elucidated for

this compound, its structural similarity to other biologically active spirocyclic systems suggests

its potential as a scaffold for developing novel therapeutics.

Logical Relationship in Drug Discovery
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Rationale for 2-Oxa-7-azaspiro[3.5]nonane in Drug Discovery

Need for Novel Scaffolds
in Medicinal Chemistry

2-Oxa-7-azaspiro[3.5]nonane
as a Morpholine Bioisostere

Rigid 3D Structure Potential for Improved
Metabolic Stability

Potential for Enhanced
Binding Affinity

Development of Novel
Therapeutics
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Caption: Rationale for utilizing 2-Oxa-7-azaspiro[3.5]nonane in drug discovery.

Conclusion
This technical guide has summarized the available information on the structural

characterization of 2-Oxa-7-azaspiro[3.5]nonane. While a synthetic route has been

established, a complete and publicly available dataset of its spectroscopic and crystallographic

properties is still needed. The provided experimental protocols offer a starting point for

researchers to fully characterize this promising scaffold. Further investigation into its biological

activities is warranted to explore its full potential in the development of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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